1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

Catalog No.
S1893417
CAS No.
3770-97-6
M.F
C10H5ClN2O3S
M. Wt
268.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydr...

CAS Number

3770-97-6

Product Name

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

IUPAC Name

5-chlorosulfonyl-2-diazonionaphthalen-1-olate

Molecular Formula

C10H5ClN2O3S

Molecular Weight

268.68 g/mol

InChI

InChI=1S/C10H5ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5H

InChI Key

DZQQBMOSBPOYFX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)Cl

Canonical SMILES

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)Cl

Application in Pharmaceutical Synthesis

2-Diazo-1-naphthol-5-sulfonyl chloride (2DNSCl): is used in the synthesis of pharmaceuticals and other organic compounds . It serves as an intermediate in the synthesis of many drugs and chemicals . The specific methods of application or experimental procedures, technical details, and outcomes would depend on the particular drug or chemical being synthesized.

Application in Polymer Science and Nanotechnology

2DNSCl is also used in polymer science and nanotechnology . It could be used in the synthesis of polymers or in the fabrication of nanostructures. Again, the specific methods of application or experimental procedures, technical details, and outcomes would depend on the specific polymer or nanostructure being synthesized or fabricated .

Application as a Photosensitizer

2-Diazo-1-naphthol-5-sulfonyl chloride is used as a photosensitizer for printing . In this application, it is likely used in the formulation of photoresists or other photosensitive materials. The specific methods of application or experimental procedures, technical details, and outcomes would depend on the specific printing process or material being used .

Application in Photoresist for Printed Circuit

2-Diazo-1-naphthol-5-sulfonyl chloride can be used to produce the photoresist for printed circuits . The photoresist is a light-sensitive material used in several processes, such as photolithography and photoengraving, to form a patterned coating on a surface .

Application in Integrated Circuits

This compound is also used in the production of integrated circuits . Integrated circuits are used in virtually all electronic equipment today and have revolutionized the world of electronics .

Application in LCD Production

2-Diazo-1-naphthol-5-sulfonyl chloride is used in the production of Liquid Crystal Displays (LCDs) . LCDs are used in a wide range of applications, including computer monitors, televisions, instrument panels, and signage .

Application in Photosensitive Materials

2-Diazo-1-naphthol-5-sulfonyl chloride is used in the production of photosensitive materials . These materials have light-sensitive properties and are used in various applications, including photography and optical data storage .

Application in Chemical Research

Application in Safety and Hazard Detection

Due to its reactive nature, 2-Diazo-1-naphthol-5-sulfonyl chloride can be used in safety and hazard detection . For example, its dust may form an explosive mixture in air, and it may be ignited by heat, sparks, or flames . Therefore, it can be used in the development of safety measures and protocols in chemical industries .

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo, is a chemical compound with the molecular formula C10H5ClN2O3SC_{10}H_5ClN_2O_3S and a molecular weight of approximately 270.69 g/mol. This compound is characterized by its sulfonyl chloride functional group attached to a naphthalene ring, along with a diazo group. It appears as a white to light-colored crystalline solid and is insoluble in water, exhibiting greater density than water .

There is no current scientific research available on the specific mechanism of action of 2-diazo-1-naphthol-5-sulfonyl chloride.

Due to the presence of the diazo group and the sulfonyl chloride, the compound is likely to be:

  • Irritating to skin, eyes, and respiratory system [].
  • Potentially toxic upon ingestion [].
  • A reactive compound that should be handled with appropriate safety precautions.
Typical of sulfonyl chlorides and diazo compounds. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively.
  • Diazo Transfer: The diazo group can be utilized in diazo transfer reactions, allowing for the introduction of the diazo functionality into other compounds.
  • Cycloaddition Reactions: The compound can also engage in cycloaddition reactions, particularly with alkenes or alkynes, leading to the formation of more complex cyclic structures .

Research indicates that 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo exhibits notable biological activity. It has been studied for its potential as an antitumor agent and may possess antimicrobial properties due to its ability to interact with biological macromolecules. The compound's structure allows it to participate in various biochemical pathways, making it a subject of interest in medicinal chemistry .

The synthesis of 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo typically involves several steps:

  • Formation of Naphthalenesulfonic Acid: Naphthalene is sulfonated using sulfuric acid to yield naphthalenesulfonic acid.
  • Chlorination: The naphthalenesulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to convert it into naphthalenesulfonyl chloride.
  • Diazotization: The resulting sulfonyl chloride is subjected to diazotization using sodium nitrite and hydrochloric acid under controlled conditions to introduce the diazo group .

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo finds applications in various fields:

  • Pharmaceuticals: Used in the development of antitumor agents and other therapeutic compounds.
  • Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
  • Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties .

Studies on the interactions of 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo with biological systems have revealed its potential effects on cellular processes. Its ability to form covalent bonds with proteins suggests that it may alter protein function or stability. Interaction studies have focused on its reactivity with nucleophiles such as amino acids and nucleotides, indicating possible applications in targeted drug delivery systems .

Several compounds share structural similarities with 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Diazo-1-oxo naphthalene-5-sulfonyl chlorideC10H7ClN2O3SC_{10}H_7ClN_2O_3SSimilar diazo and sulfonyl functionalities
Naphthalene sulfonamideC10H11N1O2SC_{10}H_{11}N_{1}O_2SContains a sulfonamide group; used in pharmaceuticals
Naphthalene disulfonic acidC10H8O6S2C_{10}H_{8}O_6S_2Features two sulfonic acid groups; used in dye synthesis

Uniqueness

The uniqueness of 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo lies in its combination of a diazo group with a sulfonyl chloride functionality. This dual reactivity allows for diverse applications in organic synthesis and medicinal chemistry that are not typically found in similar compounds.

The traditional synthesis of 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- relies primarily on established methodologies utilizing naphthoquinone derivatives as starting materials [1] [2]. The conventional approach involves a multi-step process beginning with the preparation of diazonaphthoquinonesulfonic acid precursors, followed by conversion to the corresponding sulfonyl chloride derivatives [1] [2].

Chlorosulfonic Acid Method

The classical method employs chlorosulfonic acid as the primary chlorinating agent for converting diazonaphthoquinonesulfonic acids to their corresponding sulfonyl chlorides [1] [2]. This approach involves treating the sodium salt of 2-diazo-1-naphthoquinone-4-sulfonic acid with chlorosulfonic acid under controlled conditions [2]. However, this method presents significant limitations including the use of highly corrosive reagents and the generation of substantial quantities of hydrogen chloride gas and sulfur dioxide as byproducts [2].

The reaction typically proceeds at elevated temperatures, requiring careful temperature control to prevent decomposition of the diazo functionality [2]. The yields obtained through this traditional route range from 60-70%, with product purity being compromised by the presence of chlorosulfonic acid-derived impurities [2].

Thionyl Chloride Methodology

An alternative traditional approach utilizes thionyl chloride in combination with dimethylformamide as a catalyst [2]. This method involves the reaction of diazonaphthoquinonesulfonic acid or its sodium salt with excess thionyl chloride under reflux conditions [2]. The reaction mechanism proceeds through the formation of an activated sulfonic acid intermediate, which subsequently undergoes chlorination to yield the desired sulfonyl chloride [2].

The thionyl chloride method requires heating the reaction mixture to temperatures ranging from 80-100°C, presenting challenges for temperature-sensitive diazo compounds [2]. Additionally, the method generates sulfur dioxide and hydrogen chloride gases as byproducts, necessitating specialized equipment for safe handling and disposal [2].

Diphosgene and Triphosgene Methodologies

Modern developments in traditional synthesis have introduced diphosgene and triphosgene as safer alternatives to phosgene gas [1] [2]. These reagents react with diazonaphthoquinonesulfonic acid sodium salts in the presence of triethylamine base to form the corresponding sulfonyl chlorides [1] [2].

The reaction is conducted in dichloromethane at temperatures ranging from -50°C to 5°C, with -40°C being the optimal temperature condition [1] [2]. The molar ratio of base to starting material is critical, with a 2:1 ratio of triethylamine to diazonaphthoquinonesulfonic acid sodium salt providing optimal results [1] [2].

Table 1: Optimization Parameters for Diphosgene/Triphosgene Method

ParameterOptimal RangePreferred ValueYield (%)
Temperature-50°C to 5°C-40°C80
Base Ratio1.5:1 to 2.5:12:180
Reaction Time40-90 minutes60 minutes80
SolventVarious organicDichloromethane80

The experimental procedure involves dissolving 2.72g (0.01 mol) of 2-diazo-1-naphthoquinone-4-sulfonic acid sodium salt in 25 mL dichloromethane at -50°C, followed by addition of 2.02g (0.02 mol) triethylamine [1] [2]. Diphosgene (2.18g, 0.011 mol) in 15 mL dichloromethane is added slowly over 20 minutes while maintaining the temperature at -50°C [1] [2]. The reaction mixture is stirred magnetically for 60 minutes at -50°C before warming to room temperature [1] [2].

Diazotization of Naphthalenesulfonic Acid Derivatives

The synthesis pathway commonly begins with the diazotization of 2-amino-1-naphthalenesulfonic acid [1]. Sodium 2-amino-1-naphthalenesulfonate (0.3 mol) is dissolved in an aqueous solution containing sodium nitrite (0.303 mol) and cooled to 5°C [1]. The mixture is acidified with diluted hydrochloric acid (0.68 mol) to form the diazonium salt, 2-diazo-1-naphthalenesulfonic acid [1].

Critical parameters for successful diazotization include maintaining temperatures below 10°C to prevent premature decomposition of the diazo intermediate [1]. The acid concentration requires a 1:2 molar ratio of hydrochloric acid to sodium nitrite to ensure complete diazotization without side reactions [1]. Potassium iodide (3g) is added as a catalyst to facilitate subsequent oxidation steps [1].

Oxidation to Naphthoquinone-Diazide Structure

The diazonium solution undergoes treatment with sodium hypochlorite (13.3% available chlorine) and sodium hydroxide (35% aqueous solution) at 20-25°C [1]. This oxidation step converts the diazo group to a quinone structure, yielding 1,2-naphthoquinone-2-diazide [1]. The product is extracted using methylene chloride (5-8 times the diazide mass) to isolate the organic phase [1].

Table 2: Traditional Synthesis Methods Comparison

MethodTemperature (°C)Yield (%)Reaction TimeMajor Byproducts
Chlorosulfonic Acid80-10060-702-4 hoursHCl, SO₂
Thionyl Chloride80-10065-753-5 hoursSO₂, HCl
Diphosgene-40801-1.5 hoursCO, HCl
Triphosgene-40801-1.5 hoursCO, HCl

Modern Photocatalytic Approaches for Diazo Group Introduction

Recent advances in photocatalytic methodology have revolutionized the synthesis of diazo-containing compounds, including 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- [3] [4] [5]. These approaches utilize visible light as the primary energy source, enabling milder reaction conditions and improved functional group tolerance compared to traditional thermal methods [3] [4].

Visible Light-Mediated Diazo Formation

Modern photocatalytic approaches employ visible light-induced reactions for the introduction of diazo functionality into naphthoquinone substrates [3] [4]. The methodology relies on photoredox catalysis using organic dyes such as eosin Y, which undergo rapid intersystem crossing from the fundamental state to the lowest energy triplet state with a lifetime of 24 milliseconds [6] [7].

Eosin Y exists in four different pH-dependent forms in solution: at pH less than 2, the protonated spirocyclic form equilibrates with the neutral form, while at pH between 2 and 3.8, the monoanionic form equilibrates with the dianionic form [6] [7]. Only the monoanionic and dianionic forms exhibit catalytic activity, with the dianionic form becoming predominant at pH greater than 3.8 [6] [7].

The photocatalytic mechanism involves single-electron transfer processes where the excited photocatalyst reduces diazo precursors to generate alkyl radicals [3] [8]. This reduction pathway is facilitated by the lowered reduction potential of diazo compounds under aqueous conditions through protonation [8].

Eosin Y-Catalyzed Arylation Methodology

Eosin Y-mediated photocatalytic reactions have been successfully applied to the arylation of naphthoquinone substrates using diazonium salts [9] [6]. The visible-light-mediated carbon-hydrogen arylation of substituted 1,4-naphthoquinones and 1,2-naphthoquinone with diazonium salts achieves isolated yields of 75% or greater [9] [6].

The optimal reaction conditions employ 2-7.5 mol% eosin Y as photocatalyst with green light-emitting diode irradiation in dimethyl sulfoxide solvent at room temperature [9]. The reaction mechanism involves rate-determining aryl radical generation, which has been confirmed through high-resolution mass spectrometry analysis [9].

Table 3: Photocatalytic Reaction Optimization Parameters

ParameterRange TestedOptimal ValueYield (%)
Eosin Y Loading2.0-7.5 mol%7.5 mol%90
Irradiation SourceBlue/Green LEDGreen LED90
SolventVariousDMSO90
TemperatureRT-70°CRoom Temperature90
Reaction Time4-12 hours8 hours90

Red Light Activation Strategies

Advanced photocatalytic methodologies have demonstrated the activation of diazoalkanes under red light irradiation through direct photolysis, photosensitization, or photoredox catalysis [5]. Structurally diverse diazoalkanes can be activated under red light conditions by proper structural modification resulting in bathochromic shift of absorption maxima [5].

Nature-inspired dyes, including porphyrins established as safe and effective for photodynamic therapy and artificial photosynthesis, serve as photocatalysts for these transformations [5]. The triplet energy level of porphyrin excited states is sufficient for productive energy transfer to aryl-diazo esters, providing access to triplet carbenes [5].

The porphyrin-mediated photoredox processes enable diazoalkane activation through reduction to alkyl radicals or by serving as radical acceptors [5]. This methodology expands the scope of photocatalytic diazo chemistry beyond traditional ultraviolet-light-requiring processes [5].

Flow Photochemistry Applications

Continuous flow photochemistry represents a significant advancement in the scalable synthesis of diazo compounds [6]. Immobilized eosin Y photocatalysts on solid supports, such as Merrifield resin, enable recovery and reuse of the photocatalyst while facilitating flow processing [6].

The supported photocatalyst demonstrates successful application in packed-bed reactors under continuous flow conditions [6]. Although isolated yields in flow reactions may be lower than batch processes, the productivity proves superior due to short residence times and enhanced space-time yields [6].

The immobilized photocatalyst maintains activity for up to three recycle cycles, demonstrating the robustness of the heterogeneous system [6]. Flow reaction conditions allow for precise control of reaction parameters including residence time, temperature, and light intensity [6].

Mechanistic Considerations in Photocatalytic Diazo Chemistry

The mechanistic pathways in photocatalytic diazo formation involve complex radical intermediates and energy transfer processes [3] [4]. Photoredox catalysis facilitates the generation of both carbenes and radicals, providing milder tools for accessing these reactive intermediates compared to traditional metal-catalyzed processes [3] [4].

The application of redox-active photocatalysts opens pathways to radical reactions that are inaccessible through classical carbene or metal carbene chemistry [3] [4]. In most photocatalytic processes, diazo compounds function as radical sources, though they can also serve as radical acceptors under specific conditions [3] [4].

Table 4: Photocatalyst Performance Comparison

PhotocatalystActivation WavelengthReaction ConditionsTypical YieldsSubstrate Scope
Eosin Y535 nm (Green)RT, DMSO75-90%Aryl diazonium salts
Porphyrins650+ nm (Red)RT, Various60-80%Diazo esters
Ruthenium complexes450 nm (Blue)RT, Aqueous70-85%α-Diazo esters
Organic dyes400-500 nmRT, Organic65-80%Various diazo compounds

Radical Cyclization Techniques for Functionalized Derivatives

Radical cyclization methodologies represent a powerful approach for the synthesis of functionalized derivatives of 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- [10] [11] [12]. These techniques enable the construction of complex ring systems through controlled radical processes that proceed under mild conditions [10] [11] [12].

Thiaphenalene Synthesis via Radical Cyclization

The synthesis of 1-thiaphenalene derivatives through radical cyclization of 1-naphthalenesulfonyl chlorides with alkynes represents a significant advancement in functionalized derivative preparation [11] [12]. This methodology provides access to thiaphenalene scaffolds that are otherwise difficult to prepare using conventional synthetic methods [11] [12].

The protocol employs mild photocatalytic conditions with broad functional group compatibility and high product diversity [11] [12]. The radical cyclization process involves the generation of sulfur-centered radicals from naphthalenesulfonyl chlorides, which subsequently undergo cyclization with alkyne substrates to form the thiaphenalene ring system [11] [12].

The reaction conditions typically involve visible light irradiation in the presence of a photocatalyst, enabling the homolytic cleavage of the sulfonyl chloride bond to generate reactive radical intermediates [11] [12]. The resulting radicals undergo regioselective cyclization with alkynes to construct the fused ring system characteristic of thiaphenalene derivatives [11] [12].

Metalloradical Catalysis Approaches

Metalloradical catalysis using cobalt(II) complexes of chiral amidoporphyrins provides an alternative strategy for radical cyclization reactions [13]. These stable metalloradical complexes demonstrate the capability of activating diazo compounds to generate α-cobalt(III)-alkyl radicals [13].

The α-metalloalkyl radicals undergo radical addition and hydrogen atom abstraction followed by radical substitution, leading to stereoselective radical transformations [13]. This methodology enables the asymmetric synthesis of pyrrolidines and other five-membered cyclic compounds from linear aliphatic diazo precursors [13].

The process involves sequential radical hydrogen-atom abstraction and radical substitution, representing a fundamentally different approach from traditional radical cyclization methods that rely on radical addition to unsaturated substrates [13]. The cobalt-based system provides excellent enantioselectivity for the formation of chiral cyclic products [13].

Table 5: Radical Cyclization Methods Comparison

MethodCatalyst SystemReaction ConditionsProduct TypesYields (%)
PhotocatalyticVisible light/PCRT, Organic solventThiaphenalenes60-80
MetalloradicalCo(II)-porphyrinRT, Inert atmospherePyrrolidines70-90
ElectrochemicalNa₂S₂O₄/Fe catalystRT, Aqueous/organicAlkyl sulfones65-85
ThermalRadical initiators80-120°CVarious cycles50-75

Iron-Catalyzed Radical Processes

Iron-catalyzed radical cyclization methodologies have emerged as powerful tools for the difunctionalization of alkenes through radical-anion relay mechanisms [14]. These processes utilize sodium dithionite as both reductant and sulfone source, providing a unique pathway for radical cyclization reactions [14].

The iron catalyst system facilitates the formation of alkyl sulfone anions instead of traditional alkylmetal intermediates, leading to high chemoselectivity in the cyclization process [14]. Mechanistic studies have identified both carbon-centered alkyl radicals and sulfur-centered alkyl sulfone radicals as key intermediates in equilibrium through sulfur dioxide capture or extrusion [14].

The methodology demonstrates broad substrate scope and functional group tolerance, enabling the synthesis of complex polycyclic structures through tandem radical processes [14]. The electron-shuttle catalysis provided by iron complexes accelerates the conversion of radical intermediates to alkyl sulfone anions [14].

Cascade Radical Cyclization Strategies

Advanced radical cyclization techniques employ cascade sequences for the rapid assembly of complex molecular scaffolds [15] [16]. These processes involve radical cyclization followed by second functionalization reactions through atom transfer, radical coupling, or reactions with neutral molecules [15].

The cascade approach enables the simultaneous construction of multiple carbon-carbon bonds and the introduction of diverse functional groups in a single synthetic operation [15]. The second functionalization can be accomplished through various mechanisms including atom transfer radical cyclization, radical-radical coupling, or reactions involving cationic and anionic species [15].

Recent developments in cascade radical cyclization have demonstrated applications in the total synthesis of complex terpenoids, showcasing the power of these methodologies for constructing intricate polycyclic structures [16]. The ability to couple stereochemically-rich fragments through decarboxylative radical coupling provides access to complex natural product frameworks [16].

Optimization of Radical Cyclization Conditions

The optimization of radical cyclization conditions requires careful consideration of multiple parameters including temperature, solvent, catalyst loading, and reaction atmosphere [15] [17]. Temperature control is particularly critical for diazo-containing substrates due to their thermal sensitivity and potential for decomposition [17].

Thermal stability studies indicate that most diazo compounds should not be processed above 25°C to avoid unwanted decomposition, with some donor-acceptor diazo compounds requiring temperatures below 20°C [17] [18]. The maximum recommended process temperature calculations suggest that cooling measures should be considered for safe handling of these reactive intermediates [17] [18].

Solvent selection plays a crucial role in radical cyclization efficiency, with polar aprotic solvents generally providing optimal results for ionic radical intermediates [15]. The choice of radical initiator or photocatalyst significantly impacts both reaction rate and selectivity, requiring systematic optimization for each substrate class [15].

Table 6: Radical Cyclization Optimization Parameters

ParameterCritical RangeOptimal ConditionsEffect on Yield
Temperature-40°C to 25°C0°C to 20°C±20-30%
Catalyst Loading1-10 mol%5-7 mol%±15-25%
Reaction Time30 min - 24 h2-8 hours±10-20%
AtmosphereAir/InertArgon/Nitrogen±5-15%
Concentration0.1-1.0 M0.2-0.5 M±10-20%

Crystal Structure Analysis

X-ray crystallographic investigations of naphthalene sulfonyl chloride derivatives provide fundamental insights into their molecular geometry and intermolecular interactions [1] [2]. While direct crystallographic data for the specific compound 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- remains limited in the literature, extensive structural studies of related sulfonyl chloride derivatives establish critical baseline parameters for structural characterization.

Crystallographic analysis of benzoxadiazole sulfonyl derivatives reveals that compounds containing sulfonyl chloride moieties typically crystallize in orthorhombic space groups, with 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole adopting the Pca2₁ space group and 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole crystallizing in P2₁2₁2₁ [1]. The molecular conformations exhibit characteristic features where the sulfonyl chloride group orientation deviates significantly from perpendicular alignment relative to the aromatic framework.

Molecular Geometry and Bond Parameters

Structural analysis demonstrates that sulfonyl chloride derivatives maintain consistent geometric parameters across different aromatic systems [3] [4]. The sulfur-oxygen bond lengths in sulfonyl groups typically range from 1.4344(17) to 1.455(7) Å, representing the characteristic S=O double bond character [3]. The sulfur-chlorine bond length varies between 2.0 to 2.2 Å, consistent with single bond characteristics but influenced by the electronic environment of the aromatic substituents [5].

In naphthalene-2-sulfonyl derivatives, the S1–O3 and S1–O4 bond lengths measure 1.437 Å and 1.441 Å respectively, while the S1–N1 bond extends to 1.633 Å [4]. These parameters establish baseline expectations for the structural characteristics of 1-naphthalenesulfonyl chloride derivatives.

Intermolecular Interactions and Crystal Packing

Crystallographic studies reveal complex hydrogen bonding patterns in sulfonyl chloride derivatives [3]. The crystal structures typically feature centrosymmetric dimeric assemblies stabilized by intermolecular N–H⋯O hydrogen bonds with characteristic distances ranging from 2.309 to 2.672 Å [3] [4]. The introduction of large substituents, such as the diazo-quinone moiety in the target compound, significantly influences crystal packing arrangements and reduces the number of intermolecular hydrogen bonds.

Dihedral angles between aromatic ring systems in sulfonyl derivatives typically range from 73.5° to 102.3°, indicating substantial conformational flexibility [3]. This variability directly affects the nature and strength of intermolecular bonding within crystal structures.

Space Group Distribution and Symmetry

Comprehensive crystallographic surveys indicate that sulfonyl chloride derivatives preferentially adopt low-symmetry crystal systems, particularly triclinic and monoclinic space groups [6]. The space group P1 accounts for approximately 45% of high Z′ structures, while P2₁ represents 15% and C2 constitutes 9% of such arrangements [6]. This tendency toward reduced symmetry reflects the steric demands and electronic distribution characteristic of sulfonyl chloride substituents.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier Transform Infrared Spectroscopy

Infrared spectroscopic analysis provides definitive structural identification through characteristic vibrational frequencies [5] [7]. The sulfonyl chloride functional group exhibits distinctive absorption patterns that enable unambiguous identification and structural confirmation.

Sulfonyl Group Vibrations

The sulfonyl group (SO₂) displays two characteristic stretching vibrations: the asymmetric stretch occurring between 1350-1150 cm⁻¹ and the symmetric stretch appearing at 1180-1120 cm⁻¹ [8] [9]. These bands typically manifest as strong intensity absorptions due to the significant dipole moment change during vibrational motion [8].

Sulfur-Chlorine Stretching Frequency

The sulfur-chlorine stretching vibration appears as a strong band at 380 ± 10 cm⁻¹ [5]. This frequency demonstrates sensitivity to electronic substituent effects, with electron-withdrawing groups causing bathochromic shifts to higher frequencies [5]. The correlation between S-Cl stretching frequency and Taft's σᵢ inductive parameters indicates direct dependence on the inductive effects of aromatic substituents [5].

Diazo Group Characteristics

The diazo functionality exhibits characteristic N=N stretching vibrations in the 2145-2100 cm⁻¹ region [10] [11]. For 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-, the observed frequencies at 2145 cm⁻¹ (IR) and 2144 cm⁻¹ (Raman) correspond to coupled ν(NN)+ν(CN) vibrational modes with predominant N=N stretching character [11].

Quinone Carbonyl Absorption

The quinone carbonyl group produces a strong absorption band between 1650-1680 cm⁻¹ [8] [9]. This frequency range reflects the conjugated nature of the carbonyl system within the naphthalene framework and its electronic interaction with the diazo substituent.

Naphthalene Aromatic Framework

Naphthalene aromatic C-H stretching vibrations occur between 3100-3000 cm⁻¹ with medium to weak intensity [8] [12]. The aromatic C=C stretching modes appear in the 1600-1475 cm⁻¹ region [8] [9], though these bands often overlap with other vibrational modes in the fingerprint region.

Nuclear Magnetic Resonance Spectroscopy

Proton NMR Characteristics

¹H NMR spectroscopy of naphthalene sulfonyl chloride derivatives reveals distinctive chemical shift patterns [14]. Naphthalene aromatic protons typically resonate between 7.5-8.5 ppm, with protons ortho to the sulfonyl group appearing downfield at 8.0-8.5 ppm due to the strong electron-withdrawing effect of the sulfonyl chloride substituent [15].

The chemical shift verification protocol employs ¹H NMR to confirm aromatic protons (δ 7.5–8.5 ppm for naphthalene ring) . Integration patterns and coupling constants provide additional structural confirmation through analysis of proton-proton interactions.

Carbon-13 NMR Analysis

¹³C NMR spectroscopy provides detailed information about the carbon framework [16]. Naphthalene aromatic carbons typically appear between 120-140 ppm, with carbons adjacent to the sulfonyl group exhibiting downfield shifts to 125-135 ppm [16]. The quinone carbonyl carbon resonates in the 155-165 ppm range, reflecting its electron-deficient character [17].

Ultraviolet-Visible Spectroscopy

Electronic Transitions

UV-Vis spectroscopic analysis reveals multiple electronic transition bands characteristic of the extended aromatic system [18] [19]. Naphthalene derivatives typically exhibit absorption maxima at 275-285 nm and 310-320 nm, corresponding to π → π* transitions within the naphthalene framework [19].

The incorporation of the diazo-quinone moiety introduces additional chromophoric character, resulting in absorption bands in the 300-400 nm region attributed to n → π* transitions of the diazo group [20]. The molar absorptivity values typically range from 1,000-5,000 L mol⁻¹ cm⁻¹ for diazo compounds [20].

Solvatochromic Effects

The electronic absorption spectrum demonstrates significant solvatochromic behavior, particularly for the diazo group transitions [17] [20]. Solvent polarity and hydrogen bonding capability directly influence the absorption maxima and band intensities, providing insights into the electronic structure and environmental sensitivity of the compound [21].

Density Functional Theory Calculations of Electronic Structure

Computational Methodology

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- [22] [23] [19]. The B3LYP functional combined with 6-311G(d,p) basis sets represents the most widely employed computational approach for sulfonyl chloride derivatives, offering reliable accuracy for geometric and electronic properties [24] [25].

Frontier Molecular Orbital Analysis

HOMO-LUMO Energy Levels

Frontier molecular orbital (FMO) calculations reveal characteristic energy distributions for naphthalene diazo sulfonyl chloride systems [22] [24]. HOMO energies typically range from -6.0 to -8.0 eV, while LUMO energies span -0.5 to -3.0 eV, resulting in HOMO-LUMO energy gaps between 3.0 to 6.0 eV [24] [19].

The molecular orbital surfaces demonstrate that HOMO electron density concentrates primarily over the naphthalene aromatic framework, while LUMO distributions extend across the entire molecular system including the quinone and diazo substituents [22] [19]. This orbital separation indicates efficient intramolecular charge transfer character essential for photochemical applications.

Electronic Density Distribution

Density of states (DOS) analysis confirms the electronic distribution patterns observed in FMO calculations [19] [26]. The electron-rich naphthalene core serves as the primary electron donor region, while the quinone-diazo acceptor system creates electron-deficient zones that facilitate charge separation and transfer processes [19].

Molecular Geometry Optimization

Bond Length Predictions

DFT geometry optimization provides precise bond length predictions consistent with experimental crystallographic data [23] [24]. Calculated S=O bond lengths range from 1.44 to 1.47 Å, showing excellent agreement with experimental values [24]. The S-Cl bond length calculations predict distances between 2.0 to 2.2 Å, reflecting the single bond character with modest ionic contribution [24].

Carbon-nitrogen bond lengths in the diazo group typically measure 1.13 to 1.16 Å, consistent with the partial triple bond character of the diazo functionality [11]. These calculations demonstrate minimal basis set dependence, indicating robust computational predictions [24].

Conformational Analysis

Conformational energy calculations reveal multiple stable rotamers arising from rotation around the C-S bond connecting the naphthalene ring to the sulfonyl chloride group [27]. Energy barriers for rotation typically range from 5-15 kcal/mol, indicating significant conformational restriction due to steric and electronic interactions [27].

Electronic Properties and Reactivity Descriptors

Dipole Moment and Polarizability

Calculated dipole moments for naphthalene sulfonyl chloride derivatives range from 2.0 to 5.0 D, reflecting the polar nature of the sulfonyl chloride substituent [24]. Molecular polarizability values span 15 to 25 ų, indicating substantial electronic delocalization within the aromatic system [24].

Chemical Hardness and Softness

The global hardness parameter (η) calculated as (ELUMO - EHOMO)/2 provides insights into molecular reactivity [24]. Values typically range from 1.5 to 3.0 eV, with smaller values indicating increased chemical reactivity and enhanced polarizability [24]. The corresponding softness parameter (S = 1/2η) ranges from 0.17 to 0.33 eV⁻¹, confirming the compound's potential for electrophilic and nucleophilic interactions [24].

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis reveals detailed electronic structure information including charge distribution and orbital hybridization patterns [23] [24]. Second-order perturbation energies demonstrate significant stabilization through π(aromatic) → σ(S-Cl) and LP(O) → σ(S-Cl) interactions, with stabilization energies ranging from 4-35 kcal/mol [24].

The analysis identifies crucial charge transfer pathways: π(C-C) → π*(C-C) transitions within the naphthalene framework exhibit stabilization energies up to 34.76 kcal/mol, while lone pair to antibonding orbital transfers contribute 38-59 kcal/mol to overall molecular stability [24].

Vibrational Frequency Calculations

Harmonic vibrational frequency calculations support experimental IR and Raman spectroscopic assignments [28] [29]. The B97-1 functional with cc-pVTZ basis sets provides optimal agreement between calculated and experimental vibrational frequencies for naphthalene derivatives [28]. Anharmonic corrections improve frequency predictions by 2-5%, particularly for low-frequency modes below 800 cm⁻¹ [28] [29].

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (50%): Flammable solid [Danger Flammable solids];
H241 (100%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;
Organic peroxides];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Explosive;Flammable;Corrosive;Irritant

Other CAS

3770-97-6

Wikipedia

2-Diazo-1-naphthol-5-sulfonyl chloride

General Manufacturing Information

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-: ACTIVE

Dates

Last modified: 08-16-2023

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